

An In-depth Technical Guide to 1,4-Dibromo-2,3-naphthalenediol

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Compound of Interest

Compound Name: 3,6-Dibromonaphthalene-2,7-diol

Cat. No.: B1351170

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IUPAC Name: 1,4-Dibromo-2,3-naphthalenediol

This technical guide provides a comprehensive overview of the C₁₀H₆Br₂O₂ diol compound, 1,4-dibromo-2,3-naphthalenediol, including its chemical properties, synthesis, and potential applications in drug development. Due to the limited availability of specific experimental data for this particular isomer, information from its precursor, 2,3-dihydroxynaphthalene, and related brominated naphthalene compounds is included to provide a broader context.

Compound Properties

Quantitative data for 1,4-dibromo-2,3-naphthalenediol is not extensively documented in publicly available literature. However, we can infer some properties based on its structure and data from its precursor, 2,3-dihydroxynaphthalene.

Table 1: Physicochemical Properties of 2,3-Dihydroxynaphthalene (Precursor)

Property	Value	Reference
Molecular Formula	C10H8O2	[1]
Molecular Weight	160.17 g/mol	[1]
Melting Point	161-165 °C	[1]
Boiling Point	354 °C	[1]
Density	1.12 g/cm ³	[1]
Appearance	Off-white to gray powder	[1]
Solubility	Soluble in alcohol and ether, slightly soluble in water.	[2]

Note: The addition of two bromine atoms to the naphthalene diol structure to form 1,4-dibromo-2,3-naphthalenediol will significantly increase the molecular weight to approximately 317.97 g/mol and is expected to alter its physical properties such as melting point, boiling point, and solubility.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1,4-dibromo-2,3-naphthalenediol is not readily available. However, a plausible synthetic route would involve the bromination of 2,3-dihydroxynaphthalene. Below are generalized experimental protocols for the synthesis of the precursor and the subsequent bromination step.

2.1. Synthesis of 2,3-Dihydroxynaphthalene

The synthesis of 2,3-dihydroxynaphthalene can be achieved through various methods, including the traditional sulfonation and alkali fusion process.[1] A more modern and environmentally friendly approach involves the direct oxidation of naphthalene.

Experimental Protocol: Oxidation of Naphthalene

- **Reaction Setup:** To a reaction vessel, add naphthalene, a suitable catalyst (e.g., a transition metal complex), and an auxiliary agent in a reaction solvent.

- Heating: Heat the mixture to 30-70 °C with continuous stirring.
- Oxidation: Slowly add 30% hydrogen peroxide dropwise to the reaction mixture.
- Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
- Work-up: Upon completion, the 2,3-dihydroxynaphthalene solution can be subjected to standard purification procedures such as extraction, crystallization, or chromatography to isolate the pure product.

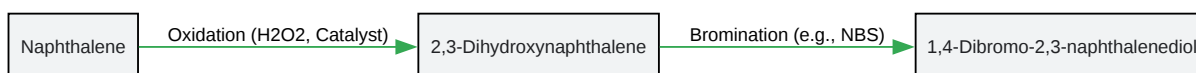
2.2. Bromination of 2,3-Dihydroxynaphthalene

The bromination of naphthalenediols can be achieved using a suitable brominating agent. The regioselectivity of the bromination will depend on the reaction conditions and the directing effects of the hydroxyl groups.

Experimental Protocol: General Bromination

- Dissolution: Dissolve 2,3-dihydroxynaphthalene in a suitable solvent (e.g., a chlorinated hydrocarbon or a polar aprotic solvent).
- Brominating Agent: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine) to the solution. A catalyst may be required.
- Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 0-5 °C) and stir for a specified period (e.g., 4-10 hours).^[3]
- Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., a solution of sodium bisulfite).^[3] The product can then be isolated through extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Logical Workflow for Synthesis



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Caption: Synthetic pathway from naphthalene to 1,4-dibromo-2,3-naphthalenediol.

Potential Applications in Drug Development

While specific studies on the drug development applications of 1,4-dibromo-2,3-naphthalenediol are limited, the broader classes of brominated phenols and naphthalenediones, to which it belongs, have shown significant biological activities.

3.1. Anticancer Activity

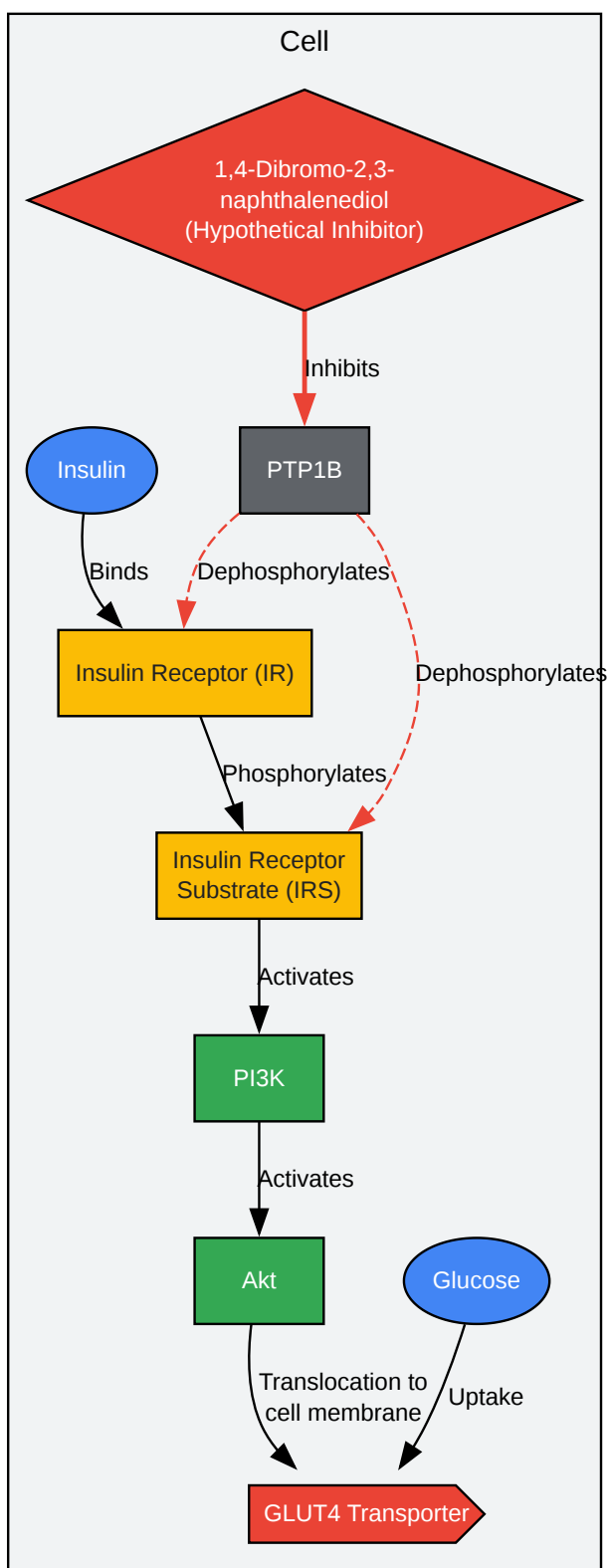
Naphthoquinone derivatives are known to possess antitumor properties.^{[4][5][6][7][8]} The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.^{[5][7]} The presence of bromine atoms can enhance the cytotoxic effects of these compounds.

3.2. Enzyme Inhibition

Bromophenols isolated from marine sources have demonstrated inhibitory activity against various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs.^{[9][10]} This suggests that 1,4-dibromo-2,3-naphthalenediol could potentially be investigated as an enzyme inhibitor. Other related compounds have shown inhibition of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.^[11]

Signaling Pathway: PTP1B Inhibition and Insulin Signaling

The following diagram illustrates the potential role of a PTP1B inhibitor in the insulin signaling pathway. PTP1B is a negative regulator of this pathway, and its inhibition can enhance insulin sensitivity.



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Caption: Hypothetical inhibition of PTP1B by 1,4-dibromo-2,3-naphthalenediol in the insulin signaling pathway.

Conclusion

1,4-Dibromo-2,3-naphthalenediol is a halogenated naphthalenediol with potential for further investigation in the field of drug development. While specific data for this isomer is scarce, its structural similarity to other biologically active bromophenols and naphthoquinones suggests that it may exhibit interesting pharmacological properties, including anticancer and enzyme-inhibitory activities. Further research is warranted to synthesize and characterize this compound and to fully explore its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and scientists in the field.

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